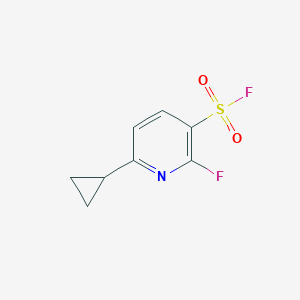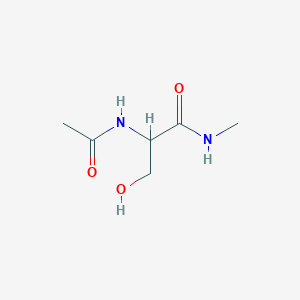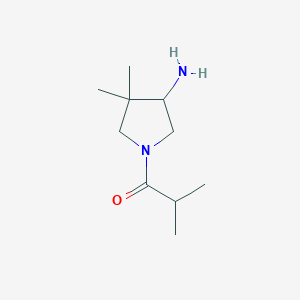
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and two methyl groups. It is primarily used in research and industrial applications due to its reactivity and selectivity.
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 4-amino-3,3-dimethylpyrrolidine with 2-methylpropan-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Analyse Chemischer Reaktionen
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one can be compared with similar compounds such as:
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one: This compound has a similar structure but with a shorter carbon chain, affecting its reactivity and applications
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one: With a longer carbon chain, this compound exhibits different physical and chemical properties, making it suitable for other applications.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-7(2)9(13)12-5-8(11)10(3,4)6-12/h7-8H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
WONHXUFKJSFLLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CC(C(C1)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



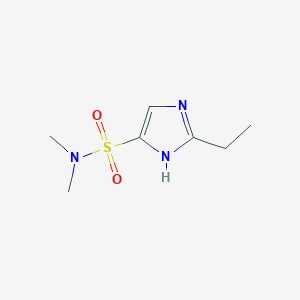
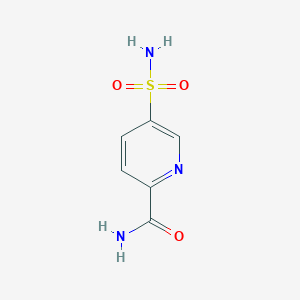
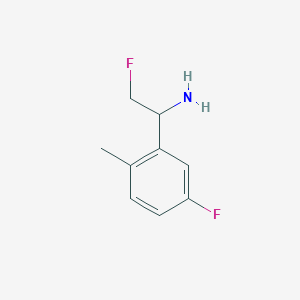
![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)
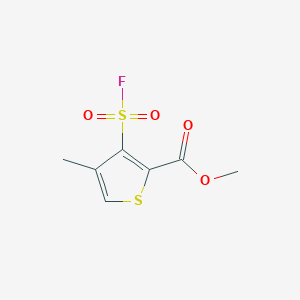
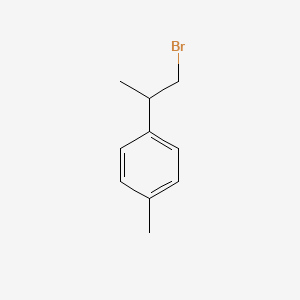
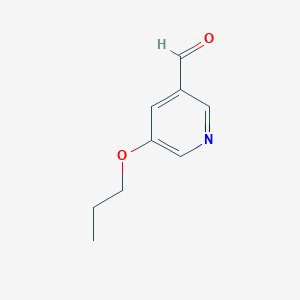
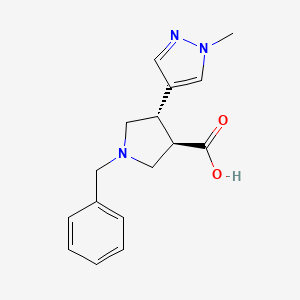
![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)
